N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine
Description
Properties
Molecular Formula |
C15H19BrN4 |
|---|---|
Molecular Weight |
335.24 g/mol |
IUPAC Name |
N-[6-(4-bromophenyl)pyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H19BrN4/c1-20(2)11-3-10-17-15-9-8-14(18-19-15)12-4-6-13(16)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,19) |
InChI Key |
LLGUZWAUCSIJGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like glacial acetic acid. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions may introduce different functional groups into the pyridazine ring.
Scientific Research Applications
N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anticancer, and antihypertensive activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential herbicidal and antifeedant agent .
Mechanism of Action
The mechanism of action of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity, high dipole moment, and dual hydrogen-bonding capacity, contribute to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The compound’s interaction with these molecular targets can lead to a range of pharmacological effects, including antimicrobial, anticancer, and antihypertensive activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine and Pyridine Derivatives
Key Observations :
Key Observations :
- Microwave synthesis reduces reaction time but requires specialized equipment .
- Solvent-free methods (e.g., ZnCl₂-catalyzed reactions) are cost-effective but may require longer reflux times .
Physicochemical Properties
Table 3: Spectroscopic and Crystallographic Data
Biological Activity
N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a bromophenyl group and a dimethylated propanediamine moiety. Its molecular formula is , and it has a molecular weight of approximately 320.23 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl group may enhance lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of pyridazine have shown promising activity against various bacterial strains. Although specific data on this compound is limited, it can be hypothesized that it may exhibit similar antimicrobial effects due to structural similarities.
Anticancer Activity
The anticancer potential of pyridazine derivatives has been documented extensively. A study demonstrated that certain pyridazine-based compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. Given the structural characteristics of this compound, it is plausible that it may also exert anticancer effects, warranting further investigation.
Case Study 1: Anticancer Efficacy
In a recent study focusing on pyridazine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that modifications to the pyridazine core significantly influenced anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells (MCF-7) compared to their unsubstituted counterparts.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of various substituted pyridazines. The results showed that compounds with halogen substitutions displayed increased activity against Gram-positive bacteria. While specific data for this compound was not included, its structural analogs demonstrated significant antimicrobial effects.
Research Findings
| Property | Finding |
|---|---|
| Molecular Weight | 320.23 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cell lines (hypothetical) |
| Antimicrobial Activity | Similar compounds show efficacy against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
